![molecular formula C16H14N4O5 B13816055 Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines isoindole and pyrimidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, dimethylformamide, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Shares the isoindole moiety but lacks the pyrimidine component.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Contains a similar isoindole structure but with different functional groups.
Acetamide,N,N’-[oxybis{6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,1-phenylene}]bis-: Features a bis-isoindole structure linked by an oxygen bridge .
Uniqueness
The uniqueness of Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- lies in its combined isoindole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C16H14N4O5 |
|---|---|
Peso molecular |
342.31 g/mol |
Nombre IUPAC |
N-[5-(1,3-dioxoisoindol-2-yl)-1,3-dimethyl-2,6-dioxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C16H14N4O5/c1-8(21)17-12-11(15(24)19(3)16(25)18(12)2)20-13(22)9-6-4-5-7-10(9)14(20)23/h4-7H,1-3H3,(H,17,21) |
Clave InChI |
CCKHHOCRUYDOPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=O)N(C(=O)N1C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
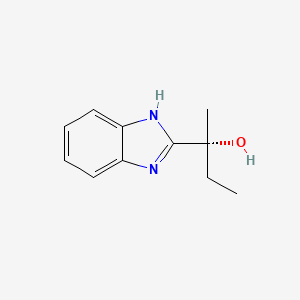
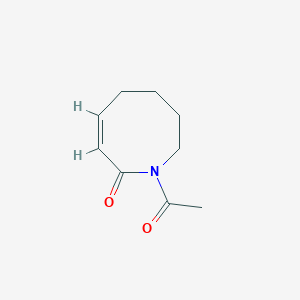
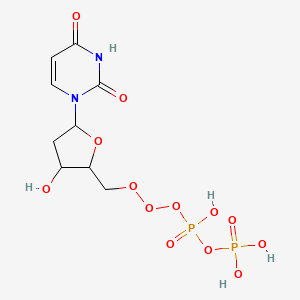

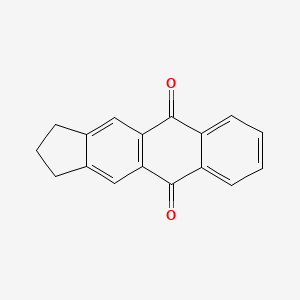
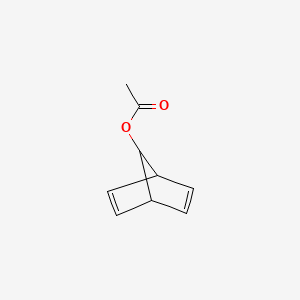
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

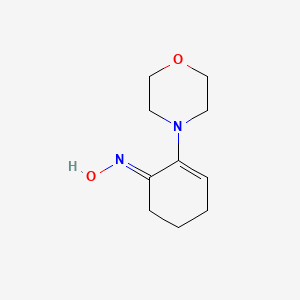

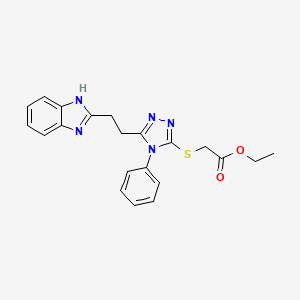
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

